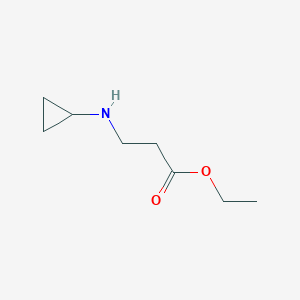
Ethyl 3-(cyclopropylamino)propanoate
Cat. No. B2838103
M. Wt: 157.213
InChI Key: ZRPBEAVKOMELBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05763604
Procedure details


14.0 ml of ethyl 3-bromopropionate are added to a solution of 15.4 ml of cyclopropylamine in 100 ml of toluene and the reaction mixture is heated to 90° for 3 hours. Subsequently, the precipitated salt is filtered and the filtrate is distilled. There are obtained 9.5 g of N-cyclopropyl-β-alanine ethyl ester, Fab-MS: 157 (M+H)+.



Identifiers


|
REACTION_CXSMILES
|
Br[CH2:2][CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5].[CH:9]1([NH2:12])[CH2:11][CH2:10]1>C1(C)C=CC=CC=1>[CH2:7]([O:6][C:4](=[O:5])[CH2:3][CH2:2][NH:12][CH:9]1[CH2:11][CH2:10]1)[CH3:8]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
14 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrCCC(=O)OCC
|
|
Name
|
|
|
Quantity
|
15.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)N
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture is heated to 90° for 3 hours
|
|
Duration
|
3 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Subsequently, the precipitated salt is filtered
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the filtrate is distilled
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(CCNC1CC1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.5 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
